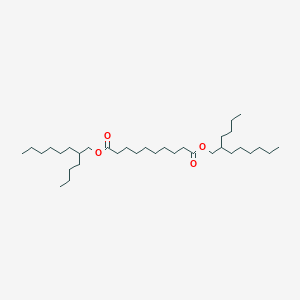
Dibutyloctyl sebacate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyloctyl sebacate, also known as this compound, is a useful research compound. Its molecular formula is C26H50O4 and its molecular weight is 426.6728. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Industrial Applications
Dibutyloctyl sebacate is utilized across several industries due to its excellent plasticizing properties:
-
Plastics and Polymers :
- Acts as a plasticizer in polyvinyl chloride (PVC) and other polymers to enhance flexibility and durability.
- Improves processability during manufacturing.
- Cosmetics and Personal Care Products :
- Food Packaging :
- Pharmaceuticals :
Environmental Impact
The environmental implications of this compound are significant. Studies indicate that it has a low toxicity profile, making it preferable over other plasticizers like phthalates, which have raised health concerns. Its biodegradability is an essential factor in evaluating its environmental footprint .
Case Study 1: Plasticizer Efficacy in PVC
A study evaluated this compound's performance as a plasticizer compared to traditional phthalates. The findings indicated that this compound provided comparable flexibility while exhibiting lower volatility and migration rates. This characteristic is crucial for applications requiring long-term stability in flexible PVC products.
| Property | This compound | Phthalate Plasticizers |
|---|---|---|
| Volatility | Low | High |
| Migration Rate | Low | High |
| Flexibility | High | High |
Case Study 2: Cosmetic Formulation
In a formulation study for sunscreen products, this compound was incorporated to assess its effect on skin feel and product stability. Results showed that the addition of this compound improved the sensory attributes of the sunscreen while maintaining SPF efficacy over time.
Case Study 3: Food Packaging Safety Assessment
Research conducted on food packaging materials containing this compound demonstrated minimal migration into food products during storage tests. This study supports its use in food-contact applications where safety is paramount.
Propiedades
Número CAS |
184706-97-6 |
|---|---|
Fórmula molecular |
C26H50O4 |
Peso molecular |
426.6728 |
Sinónimos |
DIBUTYLOCTYL SEBACATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















